An In-Depth Technical Guide to 2-Cyanoethylhydrazine: Molecular Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Cyanoethylhydrazine: Molecular Structure, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-cyanoethylhydrazine (3-hydrazinylpropanenitrile), a versatile bifunctional molecule increasingly utilized as a key building block in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its application in the construction of heterocyclic scaffolds, such as pyrazoles, which are of significant interest in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this valuable chemical intermediate.
Introduction
2-Cyanoethylhydrazine (CAS No: 353-07-1) is a colorless to light yellow liquid characterized by the presence of both a nucleophilic hydrazine moiety and a nitrile group.[1][2] This dual functionality makes it a highly reactive and versatile reagent in organic synthesis. The hydrazine group readily participates in condensation reactions with carbonyl compounds to form hydrazones and can be used as a dinucleophile in the formation of various heterocyclic systems.[3][4][5] The cyano group, on the other hand, can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions, further expanding its synthetic utility.
In the realm of drug discovery, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacological and pharmacokinetic properties of a lead compound. 2-Cyanoethylhydrazine serves as a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant biological activities.[6][7] Notably, it is a key component in the synthesis of pyrazole derivatives, a class of compounds renowned for their wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[3][8]
This guide aims to provide a detailed exploration of 2-cyanoethylhydrazine, from its fundamental chemical and physical characteristics to its practical applications in the synthesis of medicinally relevant molecules.
Molecular Structure and Physicochemical Properties
2-Cyanoethylhydrazine, with the molecular formula C₃H₇N₃ and a molecular weight of 85.11 g/mol , possesses a simple yet reactive structure.[9] The molecule consists of a three-carbon chain with a terminal nitrile group and a hydrazine group attached at the other end.
Physicochemical Data
A summary of the key physicochemical properties of 2-cyanoethylhydrazine is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 353-07-1 | [9] |
| Molecular Formula | C₃H₇N₃ | [9] |
| Molecular Weight | 85.11 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [10][11] |
| Boiling Point | 76-79 °C at 0.5 mm Hg | [11] |
| Density | 1.045 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.4776 | [11] |
| Water Solubility | Soluble | [10][11] |
| pKa (Predicted) | 6.47 ± 0.10 | [10][11] |
| LogP | -1.3 | [9] |
Note: The provided pKa is a predicted value. Experimental determination is recommended for precise applications.
Spectroscopic Characterization
The structural elucidation of 2-cyanoethylhydrazine is confirmed through various spectroscopic techniques.
The FTIR spectrum of 2-cyanoethylhydrazine provides key information about its functional groups. The spectrum can be accessed from databases such as SpectraBase.[9] A detailed interpretation of the key absorption bands is provided in Table 2.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3250 | Medium, Broad | N-H stretching (hydrazine) |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~2250 | Medium, Sharp | C≡N stretching (nitrile) |
| ~1600 | Weak | N-H bending (scissoring) |
| ~1450 | Medium | C-H bending (scissoring) |
The presence of a sharp peak around 2250 cm⁻¹ is a clear indication of the nitrile group, while the broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazine moiety.
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. While publicly available, detailed assigned spectra are limited, the expected chemical shifts can be predicted based on the structure. A certificate of analysis from a supplier confirms that the ¹H NMR spectrum is consistent with the structure.[1]
Predicted ¹H NMR (in CDCl₃):
-
~3.5 ppm (s, 2H): -NH₂ protons (broad singlet, exchangeable with D₂O)
-
~2.9 ppm (t, 2H): -CH₂-NHNH₂ protons
-
~2.5 ppm (t, 2H): -CH₂-CN protons
Predicted ¹³C NMR (in CDCl₃):
-
~119 ppm: -C≡N carbon
-
~50 ppm: -CH₂-NHNH₂ carbon
-
~18 ppm: -CH₂-CN carbon
Electron ionization mass spectrometry (EI-MS) of 2-cyanoethylhydrazine would be expected to show a molecular ion peak (M⁺) at m/z = 85. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.
Expected Fragmentation Pattern:
-
m/z = 85: Molecular ion [CH₂(NHNH₂)CH₂CN]⁺
-
Loss of NH₂ (m/z = 69): [CH₂(NH)CH₂CN]⁺
-
Loss of CN (m/z = 59): [CH₂(NHNH₂)CH₂]⁺
-
Loss of CH₂CN (m/z = 45): [CH₂NHNH₂]⁺
Synthesis and Purification
The most common and efficient method for the synthesis of 2-cyanoethylhydrazine is the Michael addition of hydrazine to acrylonitrile.[10]
Synthetic Protocol: Michael Addition of Hydrazine to Acrylonitrile
This protocol is based on a literature procedure with a reported yield of 94%.[10]
Materials:
-
Acrylonitrile
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 equivalent) in THF.
-
Add a catalytic amount of acetic acid to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acrylonitrile (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure 2-cyanoethylhydrazine.
Caption: Synthesis of 2-Cyanoethylhydrazine via Michael Addition.
Causality Behind Experimental Choices:
-
Catalytic Acetic Acid: The acid protonates the nitrile group of acrylonitrile, making the β-carbon more electrophilic and facilitating the nucleophilic attack by hydrazine.
-
Slow Addition at Low Temperature: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products, such as the double addition of acrylonitrile to hydrazine.
-
Vacuum Distillation: 2-Cyanoethylhydrazine has a relatively high boiling point, and vacuum distillation is necessary to purify the product without decomposition.
Chemical Reactivity and Stability
2-Cyanoethylhydrazine is a stable compound under recommended storage conditions (refrigerated, under an inert atmosphere).[1] It is, however, incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[10]
Reactivity of the Hydrazine Moiety
The primary reactivity of 2-cyanoethylhydrazine stems from its hydrazine group, which acts as a potent nucleophile.
Hydrazines readily react with aldehydes and ketones in a condensation reaction to form hydrazones.[3] This reaction is fundamental to many of its applications in heterocyclic synthesis. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.
Caption: General Reaction for Hydrazone Formation.
This reaction is often the first step in the synthesis of pyrazoles from 1,3-dicarbonyl compounds.
Reactivity in Heterocyclic Synthesis
The bifunctional nature of 2-cyanoethylhydrazine makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.
The Knorr pyrazole synthesis and related methods are widely used for the construction of the pyrazole ring.[8] In a typical reaction, 2-cyanoethylhydrazine is reacted with a 1,3-dicarbonyl compound, such as a β-ketoester or a diketone. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring.
Caption: General Scheme for Pyrazole Synthesis.
The cyanoethyl group on the pyrazole nitrogen can be retained in the final product or can be further modified, offering a handle for subsequent chemical transformations.
Applications in Research and Drug Development
The unique structural features of 2-cyanoethylhydrazine have led to its use as a versatile building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system (CNS).[12]
Precursor for Pharmacologically Active Pyrazoles
As mentioned, pyrazoles are a privileged scaffold in medicinal chemistry. The use of 2-cyanoethylhydrazine allows for the introduction of a cyanoethyl group at the N1 position of the pyrazole ring. This substituent can influence the compound's polarity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile.
A notable example is the use of 2-cyanoethylhydrazine in the synthesis of antagonists for the opioid receptor-like 1 (ORL1) receptor, which is a target for the development of novel analgesics and anxiolytics.[5]
Synthesis of Hydrazone-Containing Bioactive Molecules
Hydrazones themselves have been shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The reaction of 2-cyanoethylhydrazine with various aldehydes and ketones provides a straightforward route to a library of hydrazone derivatives for biological screening.
Safety and Handling
2-Cyanoethylhydrazine is classified as toxic if swallowed and causes severe skin burns and eye damage.[9] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is hygroscopic and should be stored under an inert atmosphere, such as nitrogen, at refrigerated temperatures (2-8 °C).[11] In case of accidental exposure, immediate medical attention is required.
Conclusion
2-Cyanoethylhydrazine is a valuable and versatile bifunctional reagent with significant applications in organic synthesis and medicinal chemistry. Its ability to readily form hydrazones and participate in the construction of heterocyclic systems, particularly pyrazoles, makes it an important tool for drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective utilization in the laboratory. As the demand for novel heterocyclic scaffolds in drug development continues to grow, the importance of building blocks like 2-cyanoethylhydrazine is expected to increase.
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